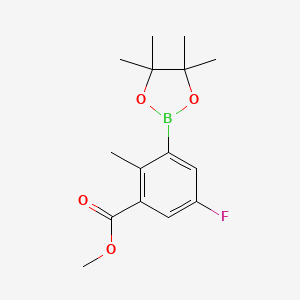
2-Chloro-1-(4-chloro-2-thienyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(4-chloro-2-thienyl)ethanone is an organic compound that belongs to the class of thienyl ketones It is characterized by the presence of a chloro group attached to the ethanone moiety and another chloro group attached to the thienyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-chloro-2-thienyl)ethanone can be achieved through several methods. One common approach involves the chlorination of 1-(4-chloro-2-thienyl)ethanone using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-chloro-2-thienyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thienyl ethanones.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-Chloro-1-(4-chloro-2-thienyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific chemical and physical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-chloro-2-thienyl)ethanone involves its interaction with biological targets such as enzymes and receptors. The chloro groups and the thienyl ring contribute to its binding affinity and specificity. The compound can inhibit enzyme activities by forming covalent bonds with active site residues or by competing with natural substrates.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(4,5-dichloro-2-thienyl)ethanone
- 2-Chloro-1-(4-morpholinyl)ethanone
- 2-Chloro-1-(3-hydroxyphenyl)ethanone
Uniqueness
2-Chloro-1-(4-chloro-2-thienyl)ethanone is unique due to the specific positioning of the chloro groups and the thienyl ring, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
| 62673-64-7 | |
Molecular Formula |
C6H4Cl2OS |
Molecular Weight |
195.07 g/mol |
IUPAC Name |
2-chloro-1-(4-chlorothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H4Cl2OS/c7-2-5(9)6-1-4(8)3-10-6/h1,3H,2H2 |
InChI Key |
MRQOJXFYZQYMLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Cl)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(2S)-3-methyl-2-sulfanylbutanoyl]amino]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13572069.png)
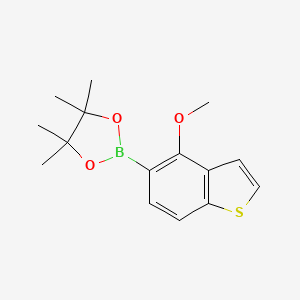
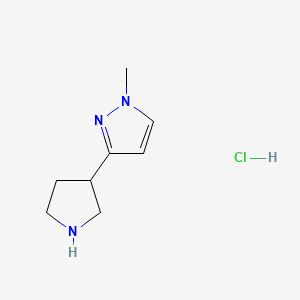
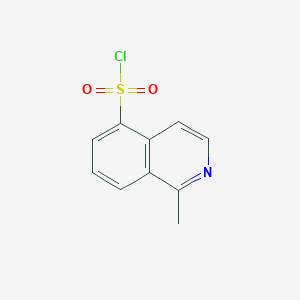
![3-[4-(Methylsulfanyl)phenyl]azetidine](/img/no-structure.png)
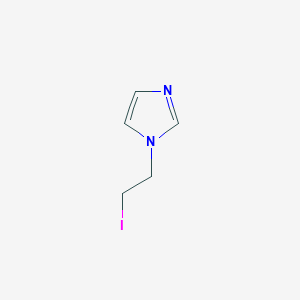
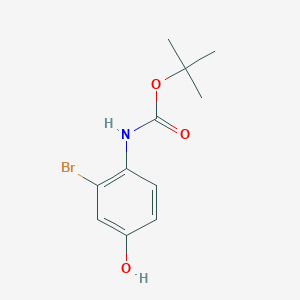
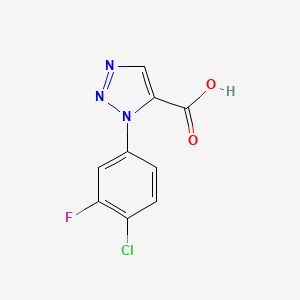
![5-Oxaspiro[3.5]nonan-9-amine](/img/structure/B13572141.png)
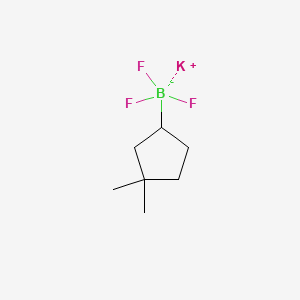
![(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B13572159.png)
![(3Z,5E)-1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B13572160.png)
